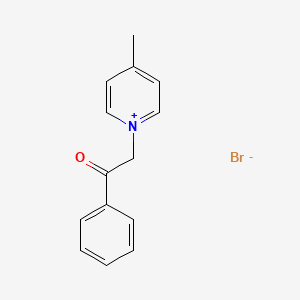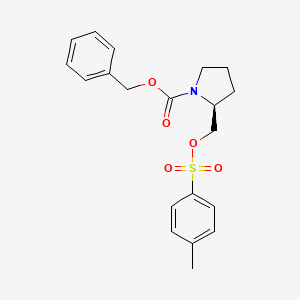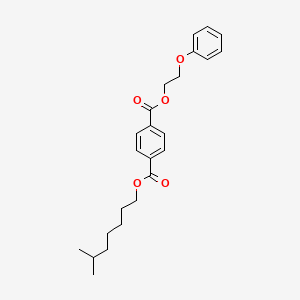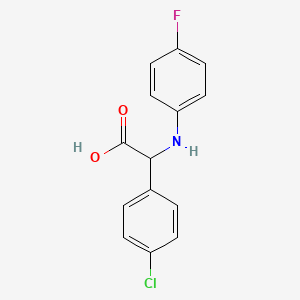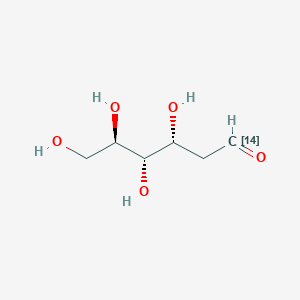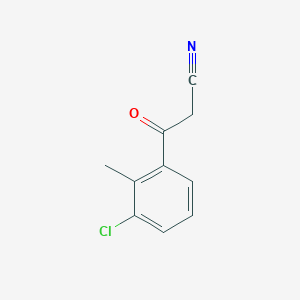![molecular formula C7H11NO2 B3280955 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 72519-19-8](/img/structure/B3280955.png)
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Descripción general
Descripción
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with a molecular weight of 177.63 . It is a solid substance and has a structure that includes a seven-membered ring with a nitrogen atom .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid includes a seven-membered ring with a nitrogen atom . The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H .Chemical Reactions Analysis
The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of radical-mediated cyclizations are discussed . Reactions of electrophilic chalcogenation (sulfenylation and selenenylation) of 7-azabicyclo[2.2.1]heptadiene derivatives with electron-withdrawing substituents at the nitrogen atom and the double bond were found to proceed trans-stereospecifically with the formation of 1,2-addition products, resulting from the exo-attack by the electrophile .Physical And Chemical Properties Analysis
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a solid substance . It has a molecular weight of 177.63 . The melting point of this compound is 209-210 .Aplicaciones Científicas De Investigación
Synthesis of Analogues and Derivatives
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Ahc) has been instrumental in synthesizing various analogues and derivatives. For instance, a rigid non-chiral analogue of 2-aminoadipic acid has been synthesized from Ahc, demonstrating its versatility in creating structurally unique compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007). Additionally, various 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogen derivatives, have been synthesized through bridgehead radical reactions involving Ahc, showcasing its application in creating diverse chemical structures (Avenoza, Busto, Cativiela, & Peregrina, 2002).
Catalytic Potential in Organic Reactions
Ahc has shown significant potential in catalyzing organic reactions. Its enantiopure form was used to catalyze the direct aldol reaction between acetone and 4-nitrobenzaldehyde, demonstrating higher selectivity compared to its monocyclic analogue (Armstrong, Bhonoah, & White, 2009). This highlights Ahc's role in enhancing the enantioselectivity and efficiency of organic transformations.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNBSYHDPQDEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



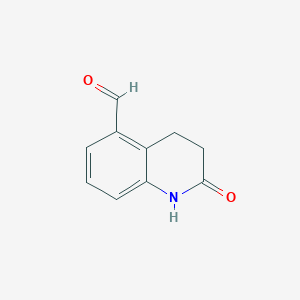
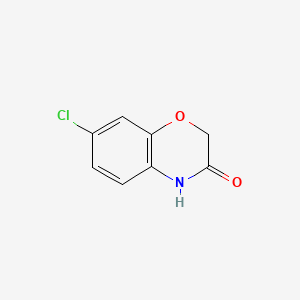
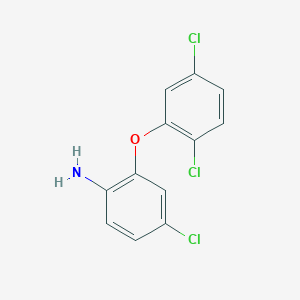
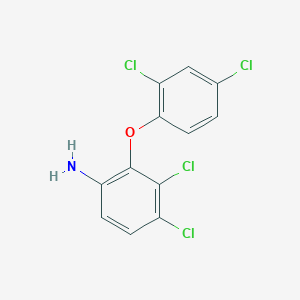
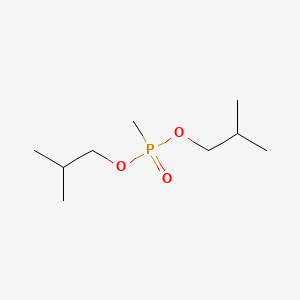
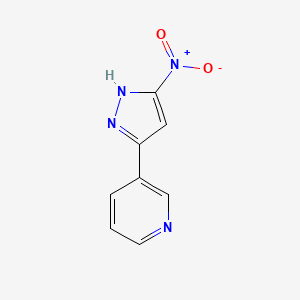
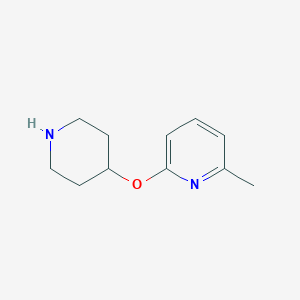
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)
